6-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-3-cyclohexene-1-carboxylic acid
Overview
Description
6-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.13649347 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Recognition and Quantitative Determination
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived via chemical and bio-catalytic steps, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of various acids, including α-substituted carboxylic acids and amino acids. This approach enables discrimination of isomers via NMR or fluorescence spectroscopy and allows for quantitative determination in practical applications, demonstrating a potential application area for related quinoline derivatives in molecular recognition and analysis (Khanvilkar & Bedekar, 2018).
Synthesis of Functionalized Compounds
Quinoline and isoquinoline derivatives have been activated by strong acids to produce N,C-diprotonated dications, which react with weak nucleophiles like cyclohexane and benzene to yield various tetrahydro derivatives. This process illustrates the versatility of quinoline compounds in synthesizing functionalized molecules through selective ionic hydrogenation and condensation reactions, offering insights into synthetic routes that could involve 6-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-3-cyclohexene-1-carboxylic acid (Koltunov et al., 2007).
Catalysis and Synthesis of Heterocyclic Compounds
Palladium-catalyzed cyclization-alkoxycarbonylation of 2-(trimethylsilanyl)ethynylaniline derivatives leads to the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-one derivatives. This demonstrates the potential for catalytic processes in synthesizing complex heterocyclic compounds, providing a framework for exploring the synthesis of related quinoline derivatives (Costa et al., 2004).
Luminescent Properties for Organic Electroluminescent Media
A series of unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, were synthesized via a microwave-assisted, three-component reaction. These compounds exhibit good luminescent properties in ethanol solution, suggesting potential use as organic electroluminescent (EL) media. This highlights a specific application of quinoline derivatives in the development of materials for electronic and optoelectronic devices (Tu et al., 2009).
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(13-8-2-3-9-14(13)17(20)21)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,10,13-14H,5,7-9,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESSEJFWPVPLHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.